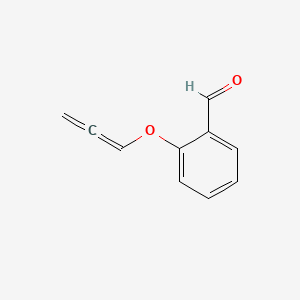

2-(Propadienyloxy)benzaldehyde

説明

2-(Propadienyloxy)benzaldehyde is a benzaldehyde derivative with the molecular formula C₁₀H₈O₂ (average mass: 160.17 g/mol) and the IUPAC name 2-(prop-2-yn-1-yloxy)benzaldehyde . Its structure features a propadienyloxy (propargyloxy) group attached to the benzaldehyde moiety at the ortho position. This compound is identified by CAS number 29978-83-4 and is used primarily in synthetic chemistry for developing pharmaceuticals, agrochemicals, or coordination complexes due to its reactive aldehyde group and alkynyl ether functionality .

The propadienyloxy substituent introduces electronic effects (e.g., electron-withdrawing via conjugation) that influence the aldehyde's reactivity, making it a versatile intermediate in nucleophilic additions, cyclizations, and cross-coupling reactions.

特性

CAS番号 |

153933-58-5 |

|---|---|

分子式 |

C10H8O2 |

分子量 |

160.172 |

IUPAC名 |

2-propa-1,2-dienoxybenzaldehyde |

InChI |

InChI=1S/C10H8O2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h3-8H,1H2 |

InChIキー |

RZFBZEYPZSGMKN-UHFFFAOYSA-N |

SMILES |

C=C=COC1=CC=CC=C1C=O |

同義語 |

Benzaldehyde, 2-(1,2-propadienyloxy)- (9CI) |

製品の起源 |

United States |

類似化合物との比較

2-(2-Propenyloxy)benzaldehyde (Allyloxy Analog)

- Molecular Formula : C₁₀H₁₀O₂ (mass: 162.19 g/mol, CAS 28752-82-1) .

- The allyloxy group (CH₂CHCH₂O-) provides greater conformational flexibility compared to the rigid propadienyloxy group. This flexibility may enhance steric accessibility in reactions like Diels-Alder or epoxidation.

- Reactivity: The allyl ether can undergo Claisen rearrangements or oxidative cleavage, whereas the propadienyl group is more prone to cycloadditions or alkyne-specific reactions (e.g., Sonogashira coupling) .

2-(Diphenylphosphino)benzaldehyde

- Molecular Formula : C₁₉H₁₅OP (mass: 290.30 g/mol, CAS 50777-76-9) .

- The diphenylphosphino group introduces strong electron-donating effects, stabilizing the aldehyde via resonance. This compound is widely used in catalysis (e.g., as a ligand in transition-metal complexes) .

- Applications: Unlike 2-(propadienyloxy)benzaldehyde, which is reactive toward nucleophiles, the phosphino derivative excels in coordination chemistry and asymmetric synthesis .

Pyrimidine-5-carbaldehyde Derivatives

- Example: Pyrimidyl-5-carbaldehyde forms hemiacetals with 95% yield in methanol, far exceeding benzaldehyde (9%) .

- Comparison : The electron-deficient pyrimidine ring enhances the electrophilicity of the aldehyde, whereas the propadienyloxy group in this compound may moderate reactivity through conjugation .

trans-4-(2-(Pyridinyl)vinyl)benzaldehyde Derivatives

- Synthesized via Knoevenagel condensation, yielding crystalline products with well-defined monoclinic systems (e.g., space group P2₁/c) .

- Structural Insight: The planar pyridinylvinyl group facilitates π-π stacking, unlike the non-planar propadienyloxy group, which may induce steric hindrance .

Antitumor Benzaldehyde Derivatives

- Compound 9 from Aspergillus sp. EGF15-0-3 (2-alkyl-substituted benzaldehyde with a pyran ring) exhibits potent antitumor activity due to its fused pyran structure .

- Comparison : this compound lacks such fused rings, suggesting lower bioactivity unless functionalized further .

Physical and Chemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。